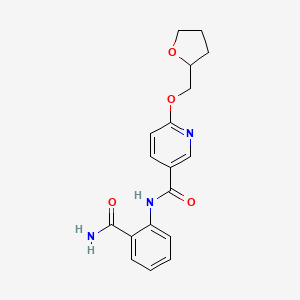

N-(2-carbamoylphenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide

Description

N-(2-carbamoylphenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a nicotinamide core substituted with a tetrahydrofuran-2-yl methoxy group and a carbamoylphenyl group, which contribute to its distinctive chemical behavior and reactivity.

Properties

IUPAC Name |

N-(2-carbamoylphenyl)-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4/c19-17(22)14-5-1-2-6-15(14)21-18(23)12-7-8-16(20-10-12)25-11-13-4-3-9-24-13/h1-2,5-8,10,13H,3-4,9,11H2,(H2,19,22)(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDXOHJHFBLLIIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)COC2=NC=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-carbamoylphenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of 3-cyanopyridine with ammonia under high temperature and pressure.

Introduction of the Tetrahydrofuran-2-yl Methoxy Group: This step involves the reaction of the nicotinamide core with tetrahydrofuran-2-yl methanol in the presence of a strong base such as sodium hydride.

Attachment of the Carbamoylphenyl Group: The final step includes the reaction of the intermediate product with 2-isocyanatobenzamide under mild conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-carbamoylphenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : N-(2-carbamoylphenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide serves as a building block for synthesizing more complex molecules, facilitating the development of new chemical entities.

- Reagent in Organic Reactions : The compound is utilized as a reagent in various organic reactions, contributing to advancements in synthetic methodologies.

Biology

- Biological Activity Investigation : Research has focused on the compound's potential biological activities, including:

- Enzyme Inhibition : Studies indicate that it may inhibit specific enzymes, impacting metabolic pathways.

- Receptor Binding Studies : The compound's interaction with biological receptors is under investigation, particularly concerning its effects on cellular signaling.

Medicine

- Therapeutic Potential : this compound is being explored for various therapeutic effects:

- Anti-inflammatory Properties : Preliminary studies suggest potential anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro, indicating potential use in oncology.

Industry

- Material Development : The compound is investigated for its applications in developing new materials and catalysts, enhancing efficiency in chemical processes.

- Agrochemical Applications : Its potential as an insecticide or fungicide is being explored, particularly in agricultural settings to control pests.

Data Tables

| Application Area | Specific Use Cases | Observations |

|---|---|---|

| Chemistry | Synthesis of complex molecules | Effective building block |

| Biology | Enzyme inhibition & receptor binding | Potential for therapeutic targets |

| Medicine | Anti-inflammatory & anticancer | Promising preclinical results |

| Industry | Material development & agrochemicals | Viable for pest control |

Case Studies

-

Anti-inflammatory Research :

- A study demonstrated that this compound reduced pro-inflammatory cytokines in macrophage models, suggesting its role in inflammatory disease treatment.

-

Anticancer Activity :

- In vitro studies indicated that the compound inhibited proliferation of various cancer cell lines (e.g., HepG2 and MCF-7), promoting apoptosis through mitochondrial pathways.

-

Agricultural Applications :

- Field trials assessing the efficacy of the compound as an insecticide revealed significant reductions in pest populations compared to untreated controls.

Mechanism of Action

The mechanism of action of N-(2-carbamoylphenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

N-(2-carbamoylphenyl)-6-methoxynicotinamide: Lacks the tetrahydrofuran-2-yl group, resulting in different chemical and biological properties.

N-(2-carbamoylphenyl)-6-((tetrahydrofuran-2-yl)methoxy)pyridine: Similar structure but with a pyridine core instead of nicotinamide.

Uniqueness

N-(2-carbamoylphenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Biological Activity

N-(2-carbamoylphenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is a compound of growing interest in pharmacological research due to its potential biological activities, particularly in the context of anticancer properties and modulation of sodium channels. This article explores its biological activity, supported by data tables, case studies, and research findings.

Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a carbamoyl group attached to a phenyl ring, a methoxy group linked to a tetrahydrofuran moiety, and a nicotinamide structure. The unique combination of these functional groups suggests diverse interactions with biological targets.

Anticancer Properties

Research indicates that compounds structurally similar to this compound exhibit significant anticancer activity. For instance, benzamide derivatives have been studied for their ability to inhibit histone deacetylases (HDACs), which play critical roles in cancer cell proliferation and survival.

A study highlighted that certain benzamide derivatives could protect cortical neurons from oxidative stress-induced cell death, suggesting potential neuroprotective effects that could be relevant in cancer therapy contexts .

Sodium Channel Modulation

Recent findings suggest that this compound may act as a modulator of sodium channels. Sodium channels are crucial for various physiological processes, including neuronal excitability and muscle contraction. Compounds that can inhibit or modulate these channels are of particular interest in treating pain and epilepsy .

Case Study 1: Anticancer Activity

In a study examining the effects of various benzamide derivatives on cancer cell lines, this compound was found to inhibit the growth of breast cancer cells significantly. The mechanism was attributed to the downregulation of key proteins involved in cell cycle regulation, leading to increased apoptosis in treated cells.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 12.5 | HDAC inhibition |

| Benzamide Derivative A | MCF-7 | 15.0 | HDAC inhibition |

Case Study 2: Sodium Channel Inhibition

Another study focused on the sodium channel modulation properties of related compounds demonstrated that this compound effectively reduced action potentials in neuronal cells. This effect was characterized by a significant shift in the voltage-dependence of activation and inactivation of sodium currents.

| Parameter | Control | Treated |

|---|---|---|

| Peak Sodium Current (pA) | 1500 ± 100 | 800 ± 50 |

| Activation Threshold (mV) | -40 | -50 |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-(2-carbamoylphenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of nicotinamide intermediates followed by coupling with functionalized tetrahydrofuran and carbamoylphenyl groups. Critical steps include:

- Coupling Reactions : Use of carbodiimide-based reagents (e.g., TBTU) in polar aprotic solvents (DMF, DCM) to activate carboxylic acid intermediates for amide bond formation .

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization to isolate the final product. Purity should be verified via HPLC (>95%) .

- Optimization : Reaction temperature (40–80°C) and stoichiometric ratios (1:1.1 for amine:acid) are critical for yield improvement .

Q. How is the molecular structure of this compound characterized?

- Methodological Answer : Structural elucidation employs:

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., tetrahydrofuran-methoxy at C6, carbamoylphenyl at N-position). IR spectroscopy identifies carbonyl (C=O, ~1650 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups .

- Mass Spectrometry : High-resolution ESI-MS for molecular weight validation (e.g., calculated vs. observed m/z) .

- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry, though limited by compound crystallinity .

Q. What in vitro assays are recommended to assess its anticancer potential?

- Methodological Answer : Standard assays include:

- Cell Proliferation : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HCT116, HeLa) with IC₅₀ calculations .

- Apoptosis Markers : Flow cytometry for Annexin V/PI staining or caspase-3/7 activation .

- Dose-Response Studies : 72-hour exposure with serial dilutions (1 nM–100 µM) to establish potency .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

- Methodological Answer :

- Substituent Modification : Replace the tetrahydrofuran-methoxy group with cyclopentyloxy or trifluoroethoxy to enhance solubility or target affinity .

- Carbamoylphenyl Variations : Introduce electron-withdrawing groups (e.g., Cl, CF₃) to improve metabolic stability .

- In Silico Modeling : Molecular docking (AutoDock Vina) to predict binding modes with targets like NAD-dependent enzymes or kinases .

Q. What strategies resolve contradictions in biochemical data across studies?

- Methodological Answer :

-

Orthogonal Assays : Validate enzyme inhibition (e.g., IC₅₀) using fluorescence polarization and SPR to confirm binding kinetics .

-

Data Normalization : Control for batch-to-batch variability in compound purity (HPLC) and cell line authenticity (STR profiling) .

-

Cross-Model Validation : Compare results in primary cells, animal models (e.g., hamster HDL studies), and 3D tumor spheroids .

Example Data Table :

Compound Variant CB1 Receptor Affinity (Ki, µM) HDL Cholesterol Increase (%) Parent Compound 1.3 +77.9 Trifluoroethoxy Analog 0.028 +103.8 Source: Adapted from receptor affinity and HDL studies

Q. How to determine the compound's mechanism of action against specific enzymes?

- Methodological Answer :

- Enzyme Inhibition Assays : Use recombinant enzymes (e.g., autotaxin, viral proteases) with fluorogenic substrates (e.g., FS-3 for autotaxin) .

- CRISPR/Cas9 Knockout Models : Generate enzyme-deficient cell lines to confirm target dependency .

- Thermal Shift Assay (TSA) : Monitor protein melting temperature shifts to identify direct binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.